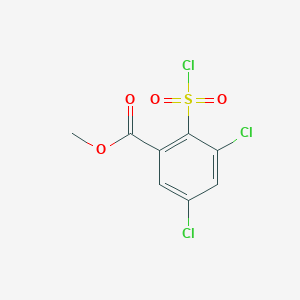
2,5-Difluoro-4-thiocyanatoaniline, HCl
Overview
Description
2,5-Difluoro-4-thiocyanatoaniline hydrochloride is an aromatic compound with a central benzene ring substituted with two fluorine atoms at positions 2 and 5, a thiocyanate group at position 4, and an amino group at position 4. The hydrochloride salt form enhances its solubility in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-thiocyanatoaniline hydrochloride typically involves the introduction of fluorine atoms and a thiocyanate group onto an aniline derivative. The process may include:
Fluorination: Introduction of fluorine atoms at specific positions on the benzene ring.
Thiocyanation: Addition of the thiocyanate group using thiocyanogen or similar reagents.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods
The process would require careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoro-4-thiocyanatoaniline hydrochloride can undergo several types of chemical reactions:
Nucleophilic Substitution: The thiocyanate group can be displaced by other nucleophiles, forming new C-N or C-S bonds.
Hydrolysis: The aniline hydrochloride group may undergo hydrolysis in water, releasing aniline and hydrochloric acid.
Acid-Base Reactions: The aniline group can act as a weak base and participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Hydrolysis: Typically occurs in aqueous solutions.
Acid-Base Reactions: Involve acids or bases such as hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: Aniline and hydrochloric acid.
Acid-Base Reactions: Corresponding salts and water.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May be used in studies involving enzyme inhibition or protein interactions.
Industry: Could be used in the production of specialty chemicals or materials .
Mechanism of Action
The exact mechanism of action for 2,5-Difluoro-4-thiocyanatoaniline hydrochloride is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing fluorine atoms, a reactive thiocyanate group, and a basic aniline group. These functional groups can interact with various molecular targets, potentially affecting biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,5-Difluoroaniline: Lacks the thiocyanate group, making it less reactive in certain nucleophilic substitution reactions.
4-Thiocyanatoaniline: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
2,5-Difluoro-4-nitroaniline: Contains a nitro group instead of a thiocyanate group, leading to different reactivity and applications .
Uniqueness
2,5-Difluoro-4-thiocyanatoaniline hydrochloride is unique due to the combination of fluorine atoms, a thiocyanate group, and an aniline group. This combination imparts distinct electronic properties and reactivity, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S.ClH/c8-4-2-7(12-3-10)5(9)1-6(4)11;/h1-2H,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSXQAMCTCNIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674950 | |
| Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-25-2 | |
| Record name | Thiocyanic acid, 4-amino-2,5-difluorophenyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1150114-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Cyclohexyl(ethyl)amino]methyl}-4-fluoroaniline](/img/structure/B1420352.png)
![3-{[(9-ethyl-9H-carbazol-3-yl)methyl]amino}propan-1-ol](/img/structure/B1420354.png)



![2-[2-(6-Oxo-1,6-dihydropyridazine-3-amido)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1420362.png)
![1-[4-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1420364.png)
![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)



![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)


